3-Bromo-2'-methoxybenzophenone
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Overview
Description
3-Bromo-2’-methoxybenzophenone is a synthetic organic compound belonging to the class of benzophenone derivatives. It is characterized by the presence of a bromine atom at the third position and a methoxy group at the second position on the benzophenone structure. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2’-methoxybenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by treating 3-bromobenzoyl chloride with 2-methoxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In an industrial setting, the production of 3-Bromo-2’-methoxybenzophenone follows a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction mixture is typically purified using techniques such as recrystallization or column chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2’-methoxybenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding phenol derivatives.
Reduction Reactions: The carbonyl group in the benzophenone structure can be reduced to form alcohol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and palladium catalysts.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Formation of substituted benzophenone derivatives.
Oxidation Reactions: Formation of phenol derivatives.
Reduction Reactions: Formation of alcohol derivatives.
Scientific Research Applications
3-Bromo-2’-methoxybenzophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block in the preparation of complex molecules.
Biology: It is employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research on its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of polymers, dyes, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-2’-methoxybenzophenone involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and methoxy group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved include inhibition of specific enzymes and modulation of receptor activity, leading to various biological effects.
Comparison with Similar Compounds
- 3-Bromo-4’-methoxybenzophenone
- 2-Bromo-2’-methoxybenzophenone
- 4-Bromo-2’-methoxybenzophenone
Comparison: 3-Bromo-2’-methoxybenzophenone is unique due to the specific positioning of the bromine and methoxy groups, which significantly influence its reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
(3-bromophenyl)-(2-methoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c1-17-13-8-3-2-7-12(13)14(16)10-5-4-6-11(15)9-10/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYGRFRBVXDZBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2=CC(=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641454 |
Source
|
Record name | (3-Bromophenyl)(2-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
750633-45-5 |
Source
|
Record name | (3-Bromophenyl)(2-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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